molecular formula C10H6FNO2 B3057656 3-Fluoroquinoline-2-carboxylic acid CAS No. 834884-07-0

3-Fluoroquinoline-2-carboxylic acid

Cat. No.: B3057656
CAS No.: 834884-07-0
M. Wt: 191.16 g/mol
InChI Key: GPOCCEKHGSAOAJ-UHFFFAOYSA-N
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Description

Evolution and Significance of the Quinolone and Fluoroquinolone Chemical Class in Modern Organic and Medicinal Chemistry

The story of quinolones began with the discovery of nalidixic acid in 1962, an agent primarily effective against Gram-negative bacteria and largely limited to treating urinary tract infections. oup.comoup.comresearchgate.net This initial discovery, however, laid the groundwork for decades of intensive research and development. The true potential of this chemical class was unlocked with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the fluoroquinolones in the 1970s and 1980s. oup.comasm.org This single atomic substitution dramatically expanded the spectrum of activity and improved pharmacokinetic properties, catapulting the fluoroquinolones into widespread clinical use. oup.comresearchgate.net

The evolution of fluoroquinolones is often categorized into generations, each marked by an enhanced spectrum of activity. mdpi.comclinmedjournals.org Second-generation fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin (B1679917), demonstrated potent activity against a wide range of Gram-negative bacteria and some Gram-positive organisms. researchgate.netrsc.org Subsequent generations further expanded this activity, particularly against Gram-positive and atypical pathogens. oup.commdpi.com The mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, has been a key factor in their success. mdpi.comwikipedia.org

Beyond their antibacterial prowess, the fluoroquinolone scaffold has proven to be a versatile platform for medicinal chemists. Researchers have explored modifications at various positions of the quinolone ring to develop agents with other therapeutic applications, including antiviral, antifungal, and anticancer properties. nih.govmdpi.com This adaptability underscores the enduring significance of the fluoroquinolone chemical class in the ongoing quest for new and effective therapeutic agents.

Structural Context of 3-Fluoroquinoline-2-carboxylic Acid within the Fluoroquinoline Carboxylic Acid Family

The fundamental structure of a fluoroquinolone consists of a bicyclic system with several key functional groups that can be modified to alter the molecule's properties. nih.gov The general structure includes a carboxylic acid group at the 3-position, an oxo group at the 4-position, a fluorine atom commonly at the 6-position, and various substituents at the N-1 and C-7 positions. nih.govresearchgate.net

This compound, as its name implies, is a quinoline (B57606) derivative. It possesses a fluorine atom at the 3-position and a carboxylic acid group at the 2-position. This arrangement distinguishes it from the more common antibacterial fluoroquinolones where the carboxylic acid is at position 3 and the fluorine is typically at position 6. asm.org The carboxylic acid at any position is a crucial feature, often involved in binding to the target enzyme, DNA gyrase. researchgate.net

The placement of the fluorine atom and the carboxylic acid group in this compound significantly influences its electronic properties and potential biological activity. While most clinically significant fluoroquinolones feature a fluorine at C-6, which enhances antibacterial potency, the positioning of fluorine at C-3 in this compound presents a different structural motif for investigation. asm.org

Below is a table comparing the structural features of this compound with a well-known fluoroquinolone, Ciprofloxacin.

FeatureThis compoundCiprofloxacin
Core Structure QuinolineQuinoline
Fluorine Position 36
Carboxylic Acid Position 23
N-1 Substituent HydrogenCyclopropyl (B3062369)
C-7 Substituent HydrogenPiperazinyl

This structural comparison highlights the unique arrangement of key functional groups in this compound relative to a classic fluoroquinolone antibiotic.

Current Research Trends and Unaddressed Questions in Fluoroquinoline Carboxylic Acid Chemistry

The field of fluoroquinolone chemistry continues to be an active area of research, driven by the need to overcome antibiotic resistance and to explore new therapeutic applications. mdpi.comtandfonline.com

A major trend is the synthesis of hybrid molecules that combine a fluoroquinolone pharmacophore with other active moieties. tandfonline.com This approach aims to create agents with dual mechanisms of action, potentially overcoming existing resistance mechanisms. For instance, ciprofloxacin has been conjugated with other molecules to enhance its activity. acs.org

Modifications of the core fluoroquinolone structure are also being extensively investigated. While the C-7 position has historically been a major focus for modification, researchers are increasingly turning their attention to other positions, including the C-3 carboxylic acid group. nih.govnih.gov The carboxylic acid can be converted into various heterocyclic systems to explore new biological activities, including anticancer properties. nih.govnih.gov

Another area of growing interest is the development of fluoroquinolone derivatives as anticancer agents. mdpi.com The ability of fluoroquinolones to target topoisomerases, enzymes that are also crucial for cancer cell proliferation, has spurred the design and synthesis of novel derivatives with potent antiproliferative effects. nih.govmdpi.com

Despite decades of research, several questions in fluoroquinolone chemistry remain. The precise structure-activity relationships for non-antibacterial activities are still being elucidated. researchgate.net Understanding how subtle structural changes impact the selectivity of these compounds for bacterial versus mammalian topoisomerases is a key challenge in developing safer and more effective drugs. nih.gov Furthermore, the synthesis of novel fluoroquinolone analogues with unique substitution patterns, such as this compound, provides opportunities to explore new chemical space and potentially uncover unprecedented biological activities. The synthesis of various fluoro-4-hydroxyquinoline-3-carboxylic acids has been achieved through the Gould-Jacobs reaction, indicating a viable synthetic route for creating diverse fluoroquinolone structures. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOCCEKHGSAOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479743
Record name 3-Fluoroquinoline-2-carboxylic acid
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Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-07-0
Record name 3-Fluoro-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoroquinoline-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fluoroquinoline Carboxylic Acids and Their Analogs

Conventional and Advanced Synthetic Routes to the Fluoroquinoline Core Structure

The synthesis of the quinoline (B57606) ring system, the foundational structure of fluoroquinolones, has been a subject of extensive research. Cyclization reactions are a cornerstone of these synthetic strategies, providing a common method for obtaining fluorinated derivatives of quinolines and their analogs. researchgate.net A prevalent approach involves the condensation of anilines, which have at least one unsubstituted ortho-position, with carbonyl compounds that can provide a three-carbon fragment. researchgate.net This fundamental reaction has been adapted and modified to produce a wide array of quinoline derivatives.

One of the classic methods is the Gould-Jacobs reaction, which utilizes an aniline (B41778) derivative and diethyl ethoxymethylenemalonate (EMME) to construct the quinoline scaffold. quimicaorganica.org The process begins with the reaction of an appropriately substituted aniline, such as 3-chloro-4-fluoroaniline, with EMME to form an acrylate (B77674) intermediate. quimicaorganica.org Subsequent heating of this intermediate induces cyclization, yielding the quinoline ring system. quimicaorganica.org This cyclic compound can then be further modified, for instance, by alkylation and introduction of a nitrogenous heterocyclic group, followed by hydrolysis to afford the final fluoroquinolone carboxylic acid. quimicaorganica.org

More advanced synthetic protocols have also been developed to enhance efficiency and yield. For example, a tandem amination followed by a conjugated Michael addition reaction under catalyst-free conditions has been reported for the synthesis of N-substituted-4-quinolone derivatives at high temperatures in an inert atmosphere. rsc.org Another one-pot method involves a DABCO-mediated decarboxylative cyclization to produce 4-quinolone structures. rsc.org Furthermore, a tandem procedure for the one-pot synthesis of 4-quinolone derivatives has been achieved through the intermolecular nucleophilic addition of various amines to (Z)-β-chlorovinyl ketones, followed by an intramolecular SNAr reaction. rsc.org

Preparation of Key Synthetic Intermediates

The successful synthesis of complex molecules like 3-Fluoroquinoline-2-carboxylic acid relies heavily on the efficient preparation of key building blocks or synthons. These intermediates undergo subsequent reactions to form the final target molecule.

Synthesis of Substituted 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Synthons

A crucial intermediate in the synthesis of many quinolone-based compounds is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. The synthesis of these synthons often begins with the hydrolysis of a corresponding ester, such as ethyl 4-hydroxyquinoline-3-carboxylate. chemicalbook.com This hydrolysis is typically carried out by refluxing the ester with a strong base like sodium hydroxide (B78521). chemicalbook.com After the reaction is complete, the mixture is cooled and acidified, causing the desired carboxylic acid to precipitate out of the solution. chemicalbook.com The resulting solid can then be collected by filtration, washed, and dried. chemicalbook.com

For instance, the synthesis of 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid starts from 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester. google.com This starting material is treated with triethylorthoformate and acetic anhydride. google.com The resulting product is then reacted with cyclopropylamine, followed by the addition of potassium t-butoxide. google.com This sequence of reactions yields 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester, which is subsequently hydrolyzed to the final carboxylic acid. google.com

Another example involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with thionyl chloride to form the acid chloride. sid.ir This acid chloride can then be reacted with amino acids like glycine (B1666218) or D-glutamic acid to produce the corresponding amide derivatives. sid.ir

Methods for Introducing Halogenation (e.g., Fluorine) on the Quinoline Ring System

The introduction of fluorine atoms onto the quinoline ring is a critical step in the synthesis of fluoroquinolones. A variety of methods have been developed to achieve this, ranging from direct fluorination to nucleophilic substitution reactions.

One approach involves the use of elemental fluorine in combination with iodine. rsc.org This mixture, which forms species that act as sources of both iodonium (B1229267) and fluoride (B91410) ions, can selectively fluorinate pyridine (B92270) and quinoline substrates at the 2-position in high yields at room temperature. rsc.org The proposed mechanism involves the attack of a fluoride ion on an intermediate N-iodo-heterocyclic species. rsc.org

Another strategy for introducing fluorine is through electrophilic fluorination. A method has been developed using NF4BF4 as the fluorinating agent in an electrophilic substitution reaction. dtic.mil This reaction can substitute up to five hydrogen atoms on an aromatic ring with fluorine. dtic.mil More recently, a palladium-catalyzed method for the aromatic C-H fluorination has been reported, which uses mild electrophilic fluorinating reagents. acs.org This reaction proceeds through a unique catalytic mode that does not involve the formation of an organometallic intermediate. acs.org

Researchers have also explored a method for introducing fluorine atoms using the widely available fluoride anion (F-). news-medical.net This approach involves switching the polarity of the organic molecule to enable a reaction with the fluoride anion. news-medical.net

Catalytic Approaches in Fluoroquinoline Carboxylic Acid Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of fluoroquinoline carboxylic acids has benefited significantly from the application of various catalytic systems.

Application of Polyphosphoric Acid (PPA) in Cyclization Reactions

Polyphosphoric acid (PPA) is a versatile and powerful dehydrating agent and protonic acid that is widely used as a catalyst in organic synthesis. panchemica.comccsenet.org Its ability to dissolve a range of organic compounds and its moderate acidity make it suitable for promoting condensation, cyclization, and rearrangement reactions. panchemica.com In the context of quinoline synthesis, PPA is frequently employed to catalyze intramolecular cyclization reactions of carboxylic acids, esters, ketones, and other functional groups. panchemica.comnih.gov

For example, PPA can be used to facilitate the cyclization of N-ethoxyformylethyl spirotetrahydroquinoline to yield the corresponding quinoline derivative. panchemica.com It is also instrumental in the synthesis of fused heterocyclic derivatives of fluoroquinolones. nih.gov Quinolone-3-carboxylic acids can be condensed with o-phenylenediamine (B120857), o-aminophenol, or o-aminobenzenethiol in the presence of PPA at elevated temperatures to produce a series of fused derivatives. nih.gov Alumina-supported PPA (PPA-Al2O3) has also been utilized as a solid-supported heterogeneous catalyst for the synthesis of quinoline derivatives under solvent-free conditions, offering advantages such as high activity and catalyst recyclability.

Metal-Mediated Catalysis (e.g., Chitosan-supported Copper Nanoparticles, Isopolyoxomolybdate Complexes)

Metal-mediated catalysis has emerged as a powerful tool in the synthesis of quinoline derivatives, often providing green and sustainable alternatives to traditional methods.

Chitosan-supported Copper Nanoparticles: Chitosan, a naturally occurring biopolymer, serves as an excellent support for metal nanoparticles due to its chemical stability and the presence of amino groups that can coordinate with metal ions. scispace.comscispace.com Chitosan-decorated copper nanoparticles (CS/CuNPs) have been synthesized and employed as efficient catalysts for the one-pot multicomponent synthesis of quinoline derivatives under ultrasonic irradiation. nih.govpreprints.orgresearchgate.net This method offers several advantages, including high product yields, short reaction times, and the ability to recycle and reuse the catalyst without a significant loss of activity. nih.govpreprints.org The use of a green and environmentally benign catalyst makes this a promising and sustainable protocol. preprints.org

Isopolyoxomolybdate Complexes: Isopolyoxomolybdates, a class of polyoxometalates, have also been investigated as catalysts in organic synthesis. rsc.orgresearchgate.netchemrxiv.orgacs.org A Keplerate-type giant-ball nanoporous isopolyoxomolybdate has been successfully used as a recyclable catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives in refluxing water. scielo.org.mxjmcs.org.mx This method provides high yields of the desired fluoroquinolone products in short reaction times with a simple work-up procedure. scielo.org.mx The catalyst can be easily recovered and reused multiple times, highlighting the green aspects of this synthetic route. scielo.org.mx

Optimization of Reaction Conditions for Enhanced Yields and Purity

The synthesis of fluoroquinolone carboxylic acids is a multi-step process that often requires careful optimization of each reaction to maximize the yield and ensure the high purity of the final product. Key to this is the selection of appropriate starting materials, catalysts, solvents, and reaction temperatures.

One of the foundational methods for constructing the quinoline core is the Gould-Jacobs reaction. lookchem.com This process typically involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis to yield the quinoline carboxylic acid. lookchem.com Research has shown that the initial condensation reaction can be efficiently carried out at around 100°C, with the removal of ethanol (B145695) shifting the equilibrium towards the product. lookchem.com The subsequent cyclization step, however, often necessitates more extreme conditions, such as refluxing in high-boiling solvents like diphenyl ether at temperatures reaching 250°C. lookchem.com Hydrolysis of the resulting ester to the carboxylic acid is then typically achieved using a strong base like sodium hydroxide in an aqueous solution. lookchem.com

The choice of solvent and catalyst plays a critical role in the efficiency of these syntheses. For instance, in the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, a crucial step in the synthesis of many fluoroquinolone drugs, various solvents and catalysts have been investigated. A study optimizing the synthesis of a ciprofloxacin (B1669076) analog found that using a specific nanoporous isopolyoxomolybdate catalyst in refluxing water gave a superior yield (97%) in a significantly shorter reaction time (30 minutes) compared to other solvents like ethanol, methanol, acetonitrile, and dichloromethane, or solvent-free conditions. scielo.org.mx

The following interactive table summarizes the optimization of reaction conditions for the synthesis of a fluoroquinolone derivative, highlighting the impact of solvent and catalyst amount on yield and reaction time.

EntryCatalyst Amount (g)Solvent (5 mL)Temperature (°C)Time (min)Yield (%)
10.02H₂OReflux9062
20.04H₂OReflux6075
30.06H₂OReflux4588
40.08 H₂O Reflux 30 97
50.1H₂OReflux3097
60.08EtOHReflux12055
70.08MeOHReflux15040
80.08CH₃CNReflux18030
90.08CH₂Cl₂Reflux240<10
100.08None12024025

Data derived from a study on the synthesis of compound 3ay catalyzed by {Mo₁₃₂}. Reaction conditions involved Ethyl 7-chloro-6-fluoroquinolone-3-carboxylic acid and N-ethylpiperazine. scielo.org.mx

Purification of the final fluoroquinolone carboxylic acid is also a critical step. Recrystallization from appropriate solvents is a common method to achieve high purity. The choice of solvent depends on the solubility profile of the specific compound.

Green Chemistry Principles in Fluoroquinolone Carboxylic Acid Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. doaj.orgbohrium.comsruc.ac.uk This involves the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient processes. doaj.orgprimescholars.com

A significant focus in the green synthesis of fluoroquinolones has been the replacement of volatile and hazardous organic solvents with water. doaj.orgprimescholars.com Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. The use of water as a solvent in the synthesis of fluoroquinolone derivatives has been shown to not only be environmentally friendly but also to, in some cases, provide higher yields and shorter reaction times. scielo.org.mx

The development and use of recyclable catalysts is another cornerstone of green chemistry in this field. doaj.orgbohrium.com Traditional syntheses often employ stoichiometric amounts of reagents that are consumed in the reaction, leading to significant waste. doaj.org In contrast, catalytic processes, especially those using heterogeneous catalysts, allow for easy separation and reuse of the catalyst, reducing waste and cost. bohrium.comprimescholars.com For example, the use of a Keplerate-type giant-ball nanoporous isopolyoxomolybdate as a catalyst for the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in refluxing water is a prime example of a green synthetic approach. scielo.org.mx This catalyst is not only highly efficient but can also be easily recovered and reused for multiple reaction cycles. scielo.org.mx

Microwave-assisted synthesis has also emerged as a green alternative to conventional heating methods. bohrium.com Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. bohrium.comsruc.ac.uk This technique aligns with the green chemistry principles of energy efficiency and waste reduction.

The following table outlines some key green chemistry approaches applied to the synthesis of fluoroquinolone carboxylic acids and their analogs.

Green Chemistry PrincipleApplication in Fluoroquinolone SynthesisBenefits
Use of Safer Solvents Replacing hazardous organic solvents with water. scielo.org.mxdoaj.orgprimescholars.comReduced environmental impact, improved safety, potential for higher yields. scielo.org.mx
Use of Recyclable Catalysts Employing heterogeneous catalysts like nanoporous isopolyoxomolybdate. scielo.org.mxbohrium.comReduced waste, cost-effectiveness, catalyst can be reused for multiple cycles. primescholars.com
Energy Efficiency Utilizing microwave irradiation instead of conventional heating. bohrium.comsruc.ac.ukShorter reaction times, increased yields, reduced energy consumption.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Minimized waste generation.

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible, without compromising on yield or purity. doaj.orgbohrium.com

Chemical Transformations and Derivatization Strategies of Fluoroquinoline Carboxylic Acids

Modifications and Reactions at the Carboxylic Acid Moiety (C-2 Position Analogs)

The carboxylic acid group at the C-2 position of the quinoline (B57606) ring is a critical pharmacophore, but its modification can lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles. nih.gov Common derivatization strategies involve reactions that transform the carboxylic acid into other functional groups. nih.gov

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group. youtube.com Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com This reaction converts the carboxylic acid into an ester. youtube.com

Amidation, the formation of an amide, can be achieved by reacting the carboxylic acid with an amine. youtube.com This reaction often requires heat or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to proceed efficiently. youtube.com These reactions are crucial for creating a diverse range of derivatives from the parent carboxylic acid. rsc.orgthermofisher.com

Conversion to Nitriles and Acid Halides

The carboxylic acid can be converted to a nitrile group through a multi-step chemoenzymatic cascade or by using reagents like cyanobenziodoxolones. nih.govresearchgate.net One common laboratory method involves the hydrolysis of a nitrile, which can be achieved under either acidic or basic conditions. libretexts.org Acid hydrolysis of a nitrile yields a carboxylic acid directly, while alkaline hydrolysis initially forms a carboxylate salt that requires subsequent acidification to produce the carboxylic acid. libretexts.org

Furthermore, the carboxylic acid can be transformed into an acid halide, a more reactive derivative. nih.gov These acid halides serve as versatile intermediates for further synthetic modifications. nih.gov

Synthesis of Hydrazide and Thiosemicarbazide (B42300) Derivatives

Hydrazide derivatives are synthesized from the corresponding carboxylic acid esters by reaction with hydrazine (B178648) hydrate. mdpi.commdpi.com These hydrazides can then be further reacted with isothiocyanates to yield thiosemicarbazide derivatives. mdpi.comnih.gov The synthesis of thiosemicarbazides can also be achieved by reacting acid hydrazides with appropriate isothiocyanates. nih.gov These derivatives are of interest due to their potential biological activities. mdpi.com

Bioisosteric Replacement with Hydroxamic Acid Moieties

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. drughunter.com The carboxylic acid moiety can be replaced by a hydroxamic acid group, which is considered a classic bioisostere. jst.go.jpnih.gov This substitution can influence the compound's acidity, lipophilicity, and metabolic stability. drughunter.comcambridgemedchemconsulting.com While hydroxamic acids can sometimes be hydrolyzed back to the parent carboxylic acid in vivo, their stability can be enhanced by introducing bulky substituents. nih.gov

Derivatization at the C-7 Position of the Quinoline Scaffold

The C-7 position of the quinoline ring is another key site for derivatization, often leading to significant improvements in the biological activity of fluoroquinolone compounds. nih.gov

Nucleophilic Aromatic Substitution with Amine Appendages

A primary strategy for modifying the C-7 position is through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reaction involves the displacement of a leaving group, typically a fluorine or chlorine atom, at the C-7 position by a nucleophilic amine. nih.gov A wide variety of amines can be used as nucleophiles, including:

Piperazines: These are commonly used heterocyclic amines that can be substituted with various functional groups to modulate the properties of the final compound.

Azetidines: These four-membered heterocyclic amines offer a different steric and electronic profile compared to piperazines.

Aryl- and Aliphatic Amines: Both aromatic and non-aromatic amines can be employed to introduce a diverse range of substituents at the C-7 position. nih.gov

The choice of the amine nucleophile is critical as it significantly influences the biological activity and pharmacokinetic properties of the resulting derivative. nih.gov

Formation of Substituted Heterocyclic Rings at C-7

The C-7 position of the fluoroquinolone nucleus is a critical site for chemical modification, significantly influencing the compound's antibacterial spectrum and potency. nih.gov A primary strategy for derivatization at this position involves the nucleophilic aromatic substitution of a leaving group, typically a halogen like chlorine, with a wide variety of nitrogen-containing heterocycles. nih.gov

One of the most successful modifications has been the introduction of a piperazinyl group, which has been shown to markedly increase activity against Gram-positive bacteria, particularly staphylococci, and also enhance activity against Enterobacteriaceae and Pseudomonas aeruginosa. nih.gov The versatility of this approach allows for the incorporation of diverse heterocyclic amines, leading to novel derivatives with tailored biological activities.

A key synthetic precursor for these modifications is a 7-chloro-fluoroquinolone derivative. The reactivity of the C-7 position is often enhanced by the presence of an electron-withdrawing group at the C-8 position, such as a nitro group. nih.govnih.gov This nitro group increases the electrophilicity of the C-7 carbon, facilitating its attack by weak nucleophiles like substituted primary amines. nih.govnih.gov For instance, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a valuable synthon. It can be reacted with various amino-substituted benzenes or aromatic heterocycles in a nucleophilic aromatic substitution reaction to yield a library of C-7 modified fluoroquinolones. nih.gov

PrecursorReagentC-7 Substituent
7-Chloro-fluoroquinolonePiperazine (B1678402)Piperazinyl
7-Chloro-8-nitrofluoroquinoloneSubstituted Primary AminesSubstituted Amino Groups
7-Chloro-8-nitrofluoroquinolonep-Toluidine, p-ChloroanilineSubstituted Arylamino Groups

Substitutions and Modifications at the N-1 Position

Among the various substituents explored at the N-1 position, the cyclopropyl (B3062369) group has been identified as conferring superior potency, especially against Enterobacteriaceae and Pseudomonas. nih.gov The introduction of this group is a common strategy in the synthesis of highly active fluoroquinolones. For example, the synthesis of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids has been a subject of study, with investigations into the structure-activity relationships of the resulting cis and trans stereoisomers. nih.gov The cis derivatives, in this case, showed more potent activity against Gram-positive bacteria. nih.gov The general synthesis involves the N-alkylation of the quinoline nitrogen, a reaction that can be achieved through various methods, including reductive amination of carboxylic acids or direct alkylation using appropriate alkylating agents. researchgate.net

The incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, at the N-1 position is another important derivatization strategy. mdpi.comnih.gov Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, potentially leading to enhanced biological activity and metabolic stability. tandfonline.com The trifluoromethyl group, in particular, can increase the hydrophobicity of the molecule compared to a single fluorine atom, which may improve its therapeutic profile. mdpi.com

The synthesis of trifluoromethyl-substituted quinolones has been successfully achieved, leading to new hybrid molecules with potential antibacterial applications. mdpi.com For instance, the well-known fluoroquinolone fleroxacin (B1672770) contains a trifluoroethyl group at the N-1 position. nih.gov Other fluorinated substituents, such as the 2-fluorovinyl group, have also been introduced at the N-1 position to create conformationally restricted analogues of existing drugs, demonstrating the ongoing research into novel N-1 modifications. acs.org

N-1 SubstituentRationale/EffectExample Compound Class
CyclopropylHigh potency against Gram-negative bacteria. nih.govCiprofloxacin (B1669076), 1-(2-Fluorocyclopropyl) derivatives. nih.gov
TrifluoromethylIncreased hydrophobicity and therapeutic efficiency. mdpi.comTrifluoromethyl-substituted quinolone hybrids. mdpi.com
2-FluorovinylConformational restriction, novel substituent. acs.org1-(2-Fluorovinyl)quinolones. acs.org

Introduction of Electron-Withdrawing Groups (e.g., Nitro) at the C-8 Position

The introduction of a strong electron-withdrawing group, such as a nitro (NO2) group, at the C-8 position of the quinoline ring is a significant synthetic maneuver. wikipedia.org While direct nitration of the quinoline nucleus typically yields a mixture of 5- and 8-nitro derivatives, the synthesis of a pure 8-nitrofluoroquinolone can be challenging. nih.govstackexchange.comgoogle.com Attempts at direct nitration using fuming nitric acid can sometimes lead to decarboxylation followed by nitration at other positions. nih.gov

Therefore, specific multi-step synthetic routes are often employed to prepare key intermediates like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.govnih.gov The primary utility of the C-8 nitro group is not for its direct contribution to biological activity, but for its powerful activating effect on the C-7 position. nih.govnih.gov This activation facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of a diverse range of substituents at C-7, even with weak nucleophiles. nih.gov This strategy significantly broadens the scope of accessible fluoroquinolone derivatives.

Cyclization and Fused Heterocycle Formation via Quinoline Carboxylic Acid Precursors

The carboxylic acid group at the C-3 position of the quinoline core is a versatile chemical handle that can be transformed into various other functionalities, including fused heterocyclic ring systems. nih.gov This approach leads to the creation of novel hybrid molecules where the fluoroquinolone core is annulated with another heterocyclic ring, potentially leading to compounds with unique biological properties.

The synthesis of fused heterocyclic systems from the C-3 carboxylic acid is a well-explored area. For example, the carboxylic acid can be converted into an acid hydrazide, which is a key intermediate for building various five-membered heterocycles.

1,3,4-Oxadiazoles: The reaction of a carboxylic acid with a hydrazide, followed by cyclodehydration, is a standard method to form a 1,3,4-oxadiazole (B1194373) ring. nih.govacs.orgresearchgate.net This strategy has been applied to fluoroquinolones, where the C-3 carboxylic acid group is used to construct the oxadiazole moiety. nih.gov This can lead to the formation of bis-fluoroquinolones, where an oxadiazole ring acts as a linker between two quinolone units. nih.gov

Thiazolotriazoles: A multi-step synthesis can lead to the formation of thiazolotriazole fused systems. This often begins with the conversion of the C-3 carboxylic acid to a hydrazide, which is then reacted to form a thiosemicarbazide intermediate. Subsequent cyclization reactions can build the triazole and then the thiazole (B1198619) ring. nih.govdergipark.org.tr For instance, novel C-3 thiazolotriazole derivatives have been synthesized from the antibiotic levofloxacin, showcasing the feasibility of this complex derivatization. nih.gov These fused systems represent a significant structural departure from traditional fluoroquinolones and are investigated for novel therapeutic activities. nih.govnih.gov

Formation of Benzimidazole, Benzoxazole, and Benzothiazole Hybrids

A key strategy in modifying fluoroquinolone carboxylic acids involves the condensation of the carboxylic acid group with ortho-disubstituted benzene (B151609) derivatives to form fused heterocyclic systems. This approach creates hybrid molecules that integrate the quinoline core with other pharmacologically relevant moieties like benzimidazole, benzoxazole, and benzothiazole.

The general and well-established method for this transformation involves the reaction of a carboxylic acid with an appropriate diamine, aminophenol, or aminothiol, typically under dehydrating conditions. For quinoline carboxylic acids, this condensation is often carried out in the presence of polyphosphoric acid (PPA) at elevated temperatures, ranging from 170–250 °C. nih.gov This reaction proceeds via an initial acylation followed by a cyclization-dehydration step to yield the final fused heterocyclic product. While direct examples for 3-fluoroquinoline-2-carboxylic acid are not prevalent in the surveyed literature, the established reactivity of the carboxylic acid functional group on quinoline scaffolds provides a strong basis for these transformations. nih.govnih.govnih.govorganic-chemistry.org

The synthesis of these hybrids from this compound would proceed as follows:

Benzimidazole hybrids: Reaction with benzene-1,2-diamine (o-phenylenediamine). researchgate.netnih.gov

Benzoxazole hybrids: Reaction with 2-aminophenol (B121084) (o-aminophenol). vjol.info.vn

Benzothiazole hybrids: Reaction with 2-aminobenzenethiol (o-aminothiophenol). mdpi.com

The reaction is typically catalyzed by a strong acid which facilitates the removal of water. nih.gov

Starting MaterialReagentExpected Hybrid Product
This compoundo-Phenylenediamine (B120857)2-(3-Fluoroquinolin-2-yl)-1H-benzo[d]imidazole
This compoundo-Aminophenol2-(3-Fluoroquinolin-2-yl)benzo[d]oxazole
This compoundo-Aminothiophenol2-(3-Fluoroquinolin-2-yl)benzo[d]thiazole

Incorporation of Quinazoline (B50416) and Quinoxaline (B1680401) Fragments

Expanding the heterocyclic framework of this compound by incorporating quinazoline or quinoxaline moieties represents another advanced derivatization strategy. These bicyclic heterocycles are known pharmacophores, and their fusion can lead to compounds with novel biological profiles.

Quinoxaline Hybrids: The synthesis of quinoxaline derivatives typically involves the condensation of an aromatic diamine, such as o-phenylenediamine, with an α-dicarbonyl compound. sapub.org To incorporate a quinoxaline fragment using this compound, the acid would first need to be converted into a suitable α-dicarbonyl precursor. This can be achieved through various synthetic steps, for example, by converting the carboxylic acid to an acid chloride, followed by reaction with a suitable nucleophile and subsequent oxidation. A more direct approach, documented for related structures, involves the reaction of o-phenylenediamine with derivatives of 2-oxomalonic acid or quinoxaline-2-carboxylic acid itself under specific conditions. sapub.org

Quinazoline Hybrids: The formation of a quinazoline ring is often achieved through the reaction of an anthranilic acid derivative. For fluoroquinolones like ciprofloxacin and norfloxacin (B1679917), a common method involves converting the quinoline's carboxylic acid to its corresponding acid chloride. nih.gov This activated intermediate is then reacted with an anthranilic acid (2-aminobenzoic acid), leading to an amide which subsequently cyclizes to form a benzoxazinone. This intermediate can then be further reacted with an amine to yield the final quinazoline product. nih.gov

Target FragmentGeneral Synthetic ApproachRequired Precursor from this compound
Quinoxaline Condensation with o-phenylenediamineα-Dicarbonyl derivative (e.g., 2-(3-fluoroquinolin-2-yl)-2-oxoethanal)
Quinazoline Reaction with anthranilic acid derivative3-Fluoroquinoline-2-carbonyl chloride

Synthesis of Bis-Fluoroquinolone Conjugates

The synthesis of bis-fluoroquinolone conjugates, where two fluoroquinolone units are linked together, is a strategy employed to potentially enhance antibacterial potency or overcome resistance mechanisms. The linkage can be achieved through various chemical tethers, often by modifying the carboxylic acid group. nih.govrsc.org

A prevalent strategy involves converting the carboxylic acid into a different functional group that can act as a linker. For instance, the C-3 carboxylic acid groups of two fluoroquinolone molecules have been successfully replaced by a central 1,3,4-oxadiazole ring. nih.gov This is typically achieved by first converting the carboxylic acid to a hydrazide. The hydrazide of one molecule can then be reacted with the acid chloride of a second molecule, or two hydrazide molecules can be cyclized with a suitable one-carbon source. Another documented method involves reacting a fluoroquinolone hydrazide with carbon disulfide and alkali to form an oxadiazole-thiol, which can then be linked to a second fluoroquinolone unit. nih.gov

These established principles for C-3 carboxylated fluoroquinolones can be conceptually applied to this compound. nih.gov

Linker TypeSynthetic StrategyIntermediate from this compound
1,3,4-Oxadiazole1. Conversion to hydrazide. 2. Cyclization with a second fluoroquinolone molecule (as an acid or acid chloride).3-Fluoroquinoline-2-carbohydrazide
1,2,4-Triazole1. Conversion to hydrazide. 2. Reaction with isothiocyanates followed by cyclization.3-Fluoroquinoline-2-carbohydrazide
Direct Amide/Ester1. Conversion to acid chloride or alcohol. 2. Reaction with a suitable difunctional linker (e.g., diamine, diol).3-Fluoroquinoline-2-carbonyl chloride

Formation of Organic and Inorganic Salts of Fluoroquinoline Carboxylic Acids

Salt formation is a fundamental and highly effective method for modifying the physicochemical properties of a drug, such as solubility and stability, without altering the core pharmacophore. Fluoroquinolone carboxylic acids are amphoteric molecules, possessing both an acidic carboxylic acid group and a basic nitrogen atom within the quinoline ring system (and often an additional basic amine in a C-7 substituent, though not present in the parent this compound). nih.gov This dual nature allows for the formation of salts with both acids and bases. researchgate.netgoogle.com

Organic Salts: The formation of organic salts is widely explored for fluoroquinolones. This is typically achieved by reacting the fluoroquinolone with a carboxylic acid. researchgate.net Dicarboxylic acids are common co-formers, leading to the formation of crystalline salts with defined stoichiometries (e.g., 1:1 or 2:1). acs.org The interaction generally involves proton transfer from the more acidic co-former to the basic nitrogen of the fluoroquinolone.

Inorganic Salts: Salts with inorganic acids or bases are also common. The most frequent example is the hydrochloride salt, formed by reacting the fluoroquinolone with hydrochloric acid. This protonates the most basic nitrogen atom in the structure, enhancing aqueous solubility. Conversely, reaction with an inorganic base (e.g., sodium hydroxide (B78521), potassium hydroxide) can deprotonate the carboxylic acid, forming a carboxylate salt.

These salt formation techniques are broadly applicable and can be readily applied to this compound to modulate its properties. nih.govacs.org

Salt TypeCommon Reagents/Counter-ionsInteraction Site on this compound
Organic Acid Salt Citric acid, Malonic acid, Succinic acid, Tartaric acid, Benzoic acidProtonation of quinoline nitrogen
Inorganic Acid Salt Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)Protonation of quinoline nitrogen
Organic/Inorganic Base Salt Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Calcium hydroxide (Ca(OH)₂)Deprotonation of carboxylic acid

Spectroscopic and Advanced Characterization Techniques for Fluoroquinoline Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the context of 3-fluoroquinoline-2-carboxylic acid, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the quinoline (B57606) ring system and the acidic proton of the carboxylic acid group.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) of these protons are influenced by their position relative to the fluorine atom and the carboxylic acid group. The fluorine atom, being highly electronegative, will cause a downfield shift for nearby protons. The coupling between adjacent protons (J-coupling) provides valuable information about their connectivity.

The carboxylic acid proton (–COOH) is characteristically found much further downfield, often as a broad singlet in the range of 10–13 ppm. libretexts.org Its broadness and variable chemical shift are due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Table 1: Representative ¹H NMR Data for Fluoroquinolone Carboxylic Acid Analogs

Proton Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 9.0 m
COOH 10.0 - 13.0 br s

Data is generalized from typical ranges for similar structures. Actual values for this compound may vary.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the range of 160–185 ppm. libretexts.orglibretexts.org The aromatic carbons of the quinoline ring will resonate between approximately 110 and 150 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The magnitude of this coupling provides direct evidence for the position of the fluorine substituent. researchgate.net

Table 2: Representative ¹³C NMR Data for Fluoroquinolone Carboxylic Acid Analogs

Carbon Chemical Shift (ppm)
C=O (Carboxylic Acid) 160 - 185
Aromatic C 110 - 150
Aromatic C-F 155 - 165 (with large ¹JCF)

Data is generalized from typical ranges for similar structures. Actual values for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. orgchemboulder.com For this compound, the IR spectrum would show several characteristic absorption bands.

The most prominent and diagnostic is the broad O–H stretching vibration of the carboxylic acid group, which typically appears in the region of 2500–3300 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹. libretexts.orgorgchemboulder.com Conjugation with the quinoline ring may shift this absorption to a slightly lower wavenumber.

Other important absorptions include C=C and C=N stretching vibrations from the aromatic quinoline ring in the 1450–1620 cm⁻¹ region, and a C–F stretching vibration, which is usually a strong band in the 1000–1300 cm⁻¹ range. nih.gov The C–O stretching of the carboxylic acid is also observed around 1210-1320 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Carboxylic Acid O–H Stretch 2500–3300 (broad)
Carboxylic Acid C=O Stretch 1700–1725 (strong)
Aromatic Ring C=C/C=N Stretch 1450–1620
Carboxylic Acid C–O Stretch 1210–1320
Fluoroaromatic C–F Stretch 1000–1300 (strong)

Data is generalized from typical ranges for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can confirm its molecular formula (C₁₀H₆FNO₂).

In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ (in positive ion mode) or deprotonated molecule [M-H]⁻ (in negative ion mode) would be observed, confirming the molecular weight. nih.gov The fragmentation pattern can also be informative. A common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (–COOH) as carbon dioxide (CO₂), resulting in a significant fragment ion. The stability of the quinoline ring would likely lead to characteristic fragmentation patterns of the ring system itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring in this compound.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. These absorptions are due to π→π* transitions within the conjugated aromatic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the quinoline ring. For similar quinoline carboxylic acid derivatives, absorption maxima are often observed in the range of 220-350 nm. researchgate.netnih.gov The presence of the fluorine atom and the carboxylic acid group can cause shifts in the absorption bands compared to unsubstituted quinoline.

Elemental Analysis for Purity and Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound (C₁₀H₆FNO₂), the theoretical elemental composition can be calculated from its molecular formula.

The experimentally determined percentages of carbon, hydrogen, and nitrogen from an elemental analyzer are then compared to the theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often used as a final confirmation of the identity and purity of a newly synthesized substance.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₆FNO₂)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 10 120.11 62.83%
Hydrogen H 1.008 6 6.048 3.16%
Fluorine F 18.998 1 18.998 9.94%
Nitrogen N 14.007 1 14.007 7.33%
Oxygen O 15.999 2 31.998 16.74%
Total 191.162 100.00%

X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction for Solid-State Structure

The solid-state properties of active pharmaceutical ingredients, such as fluoroquinoline carboxylic acids, are of paramount importance as they can influence stability, solubility, and bioavailability. X-ray diffraction techniques are the definitive methods for the comprehensive characterization of the crystalline structure of these compounds. While specific crystallographic data for this compound is not publicly available in the searched literature, the principles and applications of X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction are well-established for the broader class of fluoroquinolones and quinoline derivatives.

X-ray Powder Diffraction (XRPD)

XRPD is a rapid and powerful analytical technique used to identify crystalline phases and to obtain information on the physical form of a solid material. The technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for that compound.

In the context of fluoroquinoline carboxylic acids, XRPD is crucial for:

Polymorph Screening: Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties. XRPD is a primary tool for identifying and differentiating between these polymorphs.

Quality Control: It is used to ensure batch-to-batch consistency of the crystalline form of the drug substance.

Stability Studies: XRPD can detect changes in the crystalline structure of a material under various stress conditions, such as heat and humidity.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern.

For many fluoroquinolones, despite having similar molecular structures, their XRPD patterns are surprisingly different, allowing for their unambiguous identification. researchgate.net The most intense peaks in the pattern are typically used for characterization.

To illustrate the type of data obtained from an XRPD analysis, the following table presents characteristic diffraction peaks for the well-known fluoroquinolone, ciprofloxacin (B1669076).

Table 1: Illustrative X-ray Powder Diffraction Peaks for Ciprofloxacin (Note: This data is for Ciprofloxacin and is provided for illustrative purposes only, as no specific data for this compound was found.)

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
7.511.7835
10.28.6740
14.85.98100
18.94.6965
20.84.2770
25.33.5285
26.73.3450

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline material. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, it diffracts in a specific pattern of spots. By analyzing the position and intensity of these spots, it is possible to determine the precise arrangement of atoms within the crystal lattice.

The data obtained from a single-crystal XRD study provides a wealth of information, including:

The exact molecular structure, including bond lengths and angles.

The conformation of the molecule in the solid state.

The arrangement of molecules within the crystal, known as the crystal packing.

The nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

For instance, studies on quinoline-2-carboxylic acid have revealed that it can crystallize in both a neutral form and as a zwitterion, with the two forms held together by hydrogen bonds. researchgate.netnih.gov This level of detail is only accessible through single-crystal X-ray diffraction and is vital for understanding the physicochemical properties of the compound and for designing new derivatives.

The crystallographic data obtained from a single-crystal analysis is typically deposited in a crystallographic database and includes parameters such as the crystal system, space group, and unit cell dimensions.

Table 2: Illustrative Single Crystal Crystallographic Data for Quinoline-2-carboxylic acid · quinolinium-2-carboxylate (Note: This data is for a related quinoline derivative and is provided for illustrative purposes only, as no specific data for this compound was found.) researchgate.net

ParameterValue
Chemical FormulaC₁₀H₇NO₂ · C₁₀H₇NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.724(1)
b (Å)5.937(1)
c (Å)27.545(2)
β (°)90.15(1)
Volume (ų)1589.5(4)
Z4
Calculated Density1.442 g/cm³

Computational Chemistry and in Silico Investigations of Fluoroquinoline Carboxylic Acids

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens through which the intrinsic properties of molecules like 3-fluoroquinoline-2-carboxylic acid can be scrutinized. These computational methods provide a detailed understanding of the electronic structure, which is fundamental to a molecule's reactivity and its interactions with biological targets.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For fluoroquinolone carboxylic acids, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to optimize molecular geometries and predict various chemical properties. researchgate.netmdpi.com These calculations can determine thermochemical properties such as total energy, enthalpy, and Gibbs free energy in different solvent environments and at various temperatures. researchgate.net

The polarity of the solvent has been shown to influence the molecular parameters and vibrational frequencies of related fluoro-substituted pyridine (B92270) structures. researchgate.net For quinolone derivatives, DFT has been used to study intramolecular hydrogen bonding between the carboxylic and carbonyl groups, which contributes to structural stabilization. nih.gov The method is also applied to predict the reactivity of these compounds by analyzing parameters derived from the electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netscirp.org

For quinoline (B57606) derivatives, the HOMO-LUMO energy gap can explain the charge transfer interactions within the molecule, which are often linked to its biological activity. scirp.org In some fluoroquinolones, HOMO sites are distributed around the structure, while LUMO sites are also analyzed to understand electronic transitions. researchgate.net The energy gap has been identified as a key descriptor in quantitative structure-activity relationship (QSAR) models for predicting the antibacterial activity of quinolones against certain bacteria. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Representative Quinolone Structure

Molecular OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
Energy Gap (ΔE) 4.83

This data is for a representative quinoline structure and illustrates the typical values obtained from DFT calculations. scirp.org

Electrostatic Potential Maps (MEPs) for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps illustrate the electrostatic potential at different points, with red regions indicating negative potential (electron-rich areas) and blue regions showing positive potential (electron-poor areas). researchgate.netwuxiapptec.com MEPs are particularly useful for predicting how a molecule will interact with other molecules, including biological receptors.

For quinolone carboxylic acids, MEPs typically show negative potential around the oxygen atoms of the carboxylic and carbonyl groups, indicating these are likely sites for electrophilic attack and hydrogen bond formation. researchgate.net The positive potential is often located near the acidic hydrogen of the carboxylic acid group. researchgate.netwuxiapptec.com This information is crucial for understanding how these molecules can bind to their biological targets, such as DNA gyrase, by forming hydrogen bonds with specific amino acid residues. researchgate.net The maximum values of the electrostatic potential near acidic hydrogens have been shown to correlate with their pKa values, providing a computational method to estimate acidity. wuxiapptec.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand and predict the interactions between a ligand (such as this compound) and a biological target (like an enzyme).

Ligand-Target Interactions with Bacterial DNA Gyrase and Topoisomerase II

Fluoroquinolones exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV in bacteria, and they can also interact with the homologous human topoisomerase II. proquest.comacs.org Molecular docking studies have been instrumental in elucidating the binding modes of various fluoroquinolones with these enzymes.

Docking simulations reveal that fluoroquinolones can form hydrogen bonds and exhibit hydrophobic interactions with the active sites of these enzymes. proquest.comnih.gov For instance, studies have shown that different fluoroquinolones can bind to specific amino acid residues in the active site of E. coli DNA gyrase B and human topoisomerase IIα. proquest.com The binding affinities, often expressed as a docking score in kcal/mol, provide an estimate of the ligand's inhibitory potential. proquest.com For example, some novel quinoline derivatives have shown binding affinities ranging from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B. proquest.com

Table 2: Predicted Binding Affinities of Fluoroquinolone Derivatives with Bacterial and Human Topoisomerases

Compound TypeTarget EnzymePredicted Binding Affinity (kcal/mol)
Novel Quinolone DerivativesE. coli DNA Gyrase B-6.1 to -7.2
Novel Quinolone DerivativesHuman Topoisomerase IIα-6.8 to -7.4
Ciprofloxacin (B1669076)Human Topoisomerase IIα-6.54
MoxifloxacinHuman Topoisomerase IIα-7.7

This table presents a range of predicted binding affinities from various studies to illustrate the typical outcomes of molecular docking simulations. proquest.comnih.gov

Predictive Binding Studies with Viral Enzymes (e.g., HIV-1 Integrase, SARS-CoV-2 Main Protease)

The potential of fluoroquinolone carboxylic acids extends beyond antibacterial activity, with research exploring their efficacy against viral enzymes.

HIV-1 Integrase: Quinolone carboxylic acid derivatives have been investigated as potential inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.govresearchgate.net Molecular docking studies have shown that these compounds can interact with the active site of HIV-1 integrase, often through chelation with essential magnesium ions and interactions with amino acid residues like THR80, VAL82, and ASP29. nih.govmdpi.com The inhibitory potency of these compounds has been correlated with their structural features through QSAR studies. nih.govresearchgate.net Some synthesized 5-fluoroquinolone-3-carboxylic acids have demonstrated significant anti-HIV activity in cell cultures. tandfonline.com

SARS-CoV-2 Main Protease (Mpro): In the context of the COVID-19 pandemic, researchers have explored the potential of existing drugs to inhibit SARS-CoV-2 enzymes. The main protease (Mpro or 3CLpro) is a crucial target for antiviral drug development. nih.govmdpi.com Molecular docking studies have been conducted to evaluate the binding of fluoroquinolone derivatives to the active site of SARS-CoV-2 Mpro. nih.gov These in silico studies have shown that certain fluoroquinolones can fit into the binding pocket of Mpro, suggesting they could act as inhibitors. nih.gov While these are predictive studies, they provide a basis for further experimental investigation into the repurposing of fluoroquinolones for COVID-19 treatment.

Molecular Dynamics (MD) Simulations to Explore Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the conformational flexibility of fluoroquinolones and the dynamic nature of their interactions with biological targets, most notably DNA gyrase. acs.orgnih.gov These simulations model the movement of atoms over time, providing a detailed picture of how the molecule behaves, flexes, and binds. nih.gov

Research on various fluoroquinolones demonstrates that MD simulations are crucial for assessing the stability of the ligand-protein complex. acs.org A key metric, the root-mean-square deviation (RMSD), is often calculated to track the atomic positions throughout the simulation. A stable RMSD trajectory indicates that the compound has settled into a consistent and stable binding pose within the target's active site. nih.gov For example, MD simulations lasting for nanoseconds can confirm the interaction stability of novel analogues with Escherichia coli DNA gyrase. acs.org

The primary mechanism of fluoroquinolones involves the inhibition of bacterial DNA gyrase, a type II topoisomerase. acs.org MD simulations elucidate the specific interactions that anchor the drug within the quinolone resistance-determining region (QRDR) of the GyrA subunit. nih.gov These interactions are critical for stabilizing the ternary complex formed by the drug, the enzyme, and DNA.

Key binding interactions for fluoroquinolone carboxylic acids, which would be anticipated for this compound, include:

Hydrogen Bonding: Hydrogen bonds with specific amino acid residues in the active site, such as Serine-83 and Aspartic acid-87 in E. coli DNA gyrase, are consistently observed. nih.gov

Metal Ion Chelation: The characteristic keto-carboxylic acid moiety of fluoroquinolones is known to chelate a non-catalytic magnesium (Mg²⁺) ion, which is often coordinated by four water molecules. This water-metal bridge is thought to be a critical link between the drug and the enzyme. researchgate.netmdpi.com

Pi-Pi Stacking: Interactions between the aromatic ring system of the quinolone and aromatic amino acid residues can further stabilize the complex.

The table below summarizes common interactions identified through MD simulations of various fluoroquinolones with DNA gyrase, providing a model for the expected binding dynamics of this compound.

Interaction TypeKey Interacting ComponentsSignificanceReference
Hydrogen BondingSer83, Asp87 (GyrA Subunit)Critical for anchoring the drug in the active site. Mutations in these residues are linked to resistance. nih.gov
Metal Ion BridgeMg²⁺ ion coordinated by water molecules and the drug's keto-carboxylic group.Stabilizes the drug-enzyme complex. researchgate.netmdpi.com
Hydrophobic InteractionsVal70, Ile70, Ala119Contribute to the overall stability of the binding pose. acs.org
Contribution of ArginineArg121Plays a pivotal role in the binding of the antibiotic and defining its position, even though not commonly associated with resistance mutations. nih.gov

In Silico Prediction of Chemical Reactivity and Degradation Pathways

In silico methods are instrumental in predicting the chemical reactivity and potential environmental and metabolic degradation pathways of fluoroquinolones. These computational predictions are vital for early-stage assessment of a molecule's properties and potential liabilities.

Chemical Reactivity and pKa Prediction: A molecule's reactivity is heavily influenced by its ionization state, which is determined by its pKa values and the pH of the surrounding environment. mdpi.com For fluoroquinolone carboxylic acids, the two most relevant ionizable groups are the carboxylic acid at the C-3 position and the amine group on the C-7 substituent (if present). mdpi.com Computational tools can accurately predict these pKa values. xjtu.edu.cn For instance, the pKa of the carboxylic acid group determines its deprotonation to a carboxylate, which is crucial for the metal-chelating activity essential for binding to DNA gyrase. researchgate.netmdpi.com Depending on the pH, fluoroquinolones can exist as cationic, anionic, zwitterionic, or neutral species, which significantly affects their solubility, absorption, and binding capabilities. mdpi.comnih.gov

Degradation Pathway Prediction: Computational models, particularly those using Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can predict the likely degradation pathways of fluoroquinolones in advanced oxidation processes (AOPs) or through microbial action. nih.govmdpi.com Studies have delineated several primary degradation pathways for commercially available fluoroquinolones by calculating bond dissociation energies and using CoMSIA (Comparative Molecular Similarity Index Analysis) models. nih.gov

These in silico models can predict the propensity for:

Piperazine (B1678402) Ring Cleavage: A common degradation route. nih.gov

Defluorination: Removal of the fluorine atom from the C-6 position. nih.gov

Hydroxylation: The addition of hydroxyl groups to the quinolone core or piperazine ring. nih.gov

Furthermore, computational tools can predict the toxicity of the parent compound and its degradation products. nih.govmdpi.com This is critical because incomplete mineralization can sometimes lead to by-products that are more toxic than the original molecule. nih.gov The table below outlines major degradation reactions for fluoroquinolones as identified by computational analysis.

Predicted PathwayDescriptionComputational MethodReference
Piperazine Ring CleavageBreakdown of the substituent ring at position C-7. The Fukui function can be used to find N atoms with higher reactivity.DFT, CoMSIA, Fukui Function nih.gov
DefluorinationRemoval of the fluorine atom, which can alter the molecule's biological activity and toxicity.DFT, CoMSIA nih.gov
HydroxylationAddition of one or more -OH groups to the core aromatic structure or the piperazine ring.DFT, CoMSIA nih.gov
DecarboxylationLoss of the carboxylic acid group, which significantly reduces antimicrobial activity.PASS (Prediction of Activity Spectra for Substances) mdpi.com

In addition to environmental degradation, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides insights into the likely metabolic fate of a drug in a biological system. Models can predict properties like water solubility, plasma protein binding, and potential for bioconcentration, offering a comprehensive view of the molecule's lifecycle. nih.govmdpi.com

In Vitro Biological Activity Assessments of Fluoroquinoline Carboxylic Acid Derivatives

In Vitro Anticancer and Cytotoxic Properties

Without primary research data, any attempt to populate these sections would be speculative and would not adhere to the required standards of scientific accuracy. Therefore, a detailed article focusing solely on the chemical compound “3-Fluoroquinoline-2-carboxylic acid” as outlined cannot be generated at this time. Further experimental research is required to elucidate the specific in vitro biological activities of this compound.

Assessment of Growth Inhibitory Activity against Various Cancer Cell Lines (e.g., HL-60, MCF7, MDA-MB231, HEPG2)

The antiproliferative effects of fluoroquinolone derivatives have been evaluated across a range of human cancer cell lines. Studies have demonstrated that these compounds can significantly inhibit the growth of various cancer cells. For instance, certain ciprofloxacin (B1669076) derivatives have shown potent activity against leukemia (HL-60), lung carcinoma (A549), and cervical cancer (HeLa) cell lines, with inhibitory concentrations comparable to the established anticancer drug irinotecan. nih.gov

In the context of breast cancer, derivatives have been tested against both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines. nih.gov The results indicate that the molecular structure of the derivative plays a crucial role in its efficacy. For example, new cis-fused tetrahydrochromeno[4,3-b]quinolines have been synthesized and evaluated, with some compounds showing significant antiproliferative activity against MCF-7 cells while having lower inhibitory effects on MDA-MB-231 cells. nih.gov Another study highlighted a ciprofloxacin-1,2,3-triazole hybrid that was particularly effective against U-87 glioblastoma and MCF-7 breast cancer cells. nih.gov

Additionally, norfloxacin (B1679917) derivatives have demonstrated strong growth inhibitory effects against prostate cancer (PC3) and breast cancer (MCF7, MDA-MB231) cell lines. nih.gov The structural features of these derivatives, such as the presence of a carboxyl group, have been identified as essential for their anticancer effects. nih.gov

Derivative TypeCell LineObserved ActivityReference
Ciprofloxacin Derivative 5HL-60 (Leukemia)Potent growth inhibition. nih.gov
Ciprofloxacin Derivative 5A549 (Lung Carcinoma)Potent growth inhibition. nih.gov
Ciprofloxacin Derivative 5HeLa (Cervical Cancer)Potent growth inhibition. nih.gov
Tetrahydrochromeno[4,3-b]quinolines (3e, 3f, 3k)MCF-7 (Breast Cancer)Significant antiproliferative activity. nih.gov
Tetrahydrochromeno[4,3-b]quinolines (3e, 3f, 3k)MDA-MB-231 (Breast Cancer)Low inhibitory activity. nih.gov
Norfloxacin Derivative 73PC3 (Prostate Cancer)Strong growth inhibition. nih.gov
Norfloxacin Derivative 73MCF7 (Breast Cancer)Strong growth inhibition. nih.gov
Norfloxacin Derivative 73MDA-MB231 (Breast Cancer)Strong growth inhibition. nih.gov

In Vitro Cytotoxicity Assays and IC50 Value Determination

To quantify the growth-inhibitory effects of these compounds, in vitro cytotoxicity assays are commonly performed to determine their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

Several novel fluoroquinolone derivatives have demonstrated remarkable cytotoxicity, with IC50 values significantly lower than the standard chemotherapeutic agent Etoposide, indicating a 4- to 12-fold greater cytotoxic effect in some cases. news-medical.net For example, a specific ciprofloxacin derivative exhibited IC50 values of 0.04 µM against HL-60 cells, 0.07 µM against A549 cells, and 0.03 µM against HeLa cells. nih.gov Another derivative showed notable activity against T-24 bladder and PC-3 prostate cancer cell lines with IC50 values of 3.88 µM and 9.35 µM, respectively. nih.gov

Furthermore, ciprofloxacin-1,2,3-triazole hybrids have been synthesized and tested, with one compound showing IC50 values of 1.2 μM for U-87 glioblastoma, 10.58 μM for MCF-7 breast cancer, and 29.4 μM for A549 lung cancer cells. nih.gov Norfloxacin derivatives have also been evaluated, with one of the most effective compounds showing IC50 values of 2.33 μM, 2.27 μM, and 1.52 μM against PC3, MCF7, and MDA-MB231 cell lines, respectively. nih.gov

DerivativeCell LineIC50 Value (µM)Reference
Ciprofloxacin Derivative 5HL-600.04 nih.gov
Ciprofloxacin Derivative 5A5490.07 nih.gov
Ciprofloxacin Derivative 5HeLa0.03 nih.gov
Ciprofloxacin Derivative 2T-24 (Bladder Cancer)3.88 nih.gov
Ciprofloxacin Derivative 2PC-3 (Prostate Cancer)9.35 nih.gov
Ciprofloxacin-1,2,3-triazole Hybrid 4U-87 (Glioblastoma)1.2 nih.gov
Ciprofloxacin-1,2,3-triazole Hybrid 4MCF-710.58 nih.gov
Ciprofloxacin-1,2,3-triazole Hybrid 4A54929.4 nih.gov
Norfloxacin Derivative 73PC32.33 nih.gov
Norfloxacin Derivative 73MCF72.27 nih.gov
Norfloxacin Derivative 73MDA-MB2311.52 nih.gov
Norfloxacin Derivative 74DU145 (Prostate Cancer)1.56 nih.gov

Mechanistic Studies: DNA Topoisomerase I/II Inhibition in Cancer Cells

A primary mechanism by which fluoroquinolone derivatives exert their anticancer effects is through the inhibition of DNA topoisomerases I and II. nih.govnews-medical.net These enzymes are crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.gov By inhibiting these enzymes, the derivatives can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells. nih.govyoutube.com

Fluoroquinolones stabilize the complex between the topoisomerase enzyme and DNA, which blocks the resealing of the DNA strand, leading to double-strand breaks. nih.gov This action prevents the proper replication of DNA and induces apoptosis. nih.gov Some derivatives have been shown to inhibit both topoisomerase I and II. For example, a thiazolidine-2,4-dione derivative of ciprofloxacin inhibited both enzymes with IC50 values of 4.77 µM and 15.00 µM, respectively. nih.gov Similarly, an ortho-phenol chalcone (B49325) derivative of ciprofloxacin was found to inhibit both topoisomerase I and II, leading to cell cycle arrest in the G2/M phase and activation of the apoptotic pathway. nih.gov

Molecular docking studies have further elucidated the interaction between fluoroquinolones and human DNA topoisomerase II, showing good binding affinity and the formation of hydrogen bonds at the active site of the enzyme. nih.gov This suggests that these compounds can be repositioned as effective DNA topoisomerase II inhibitors for anticancer therapy. nih.gov

In Vitro Antiviral Activity

In addition to their anticancer properties, fluoroquinoline carboxylic acid derivatives have been investigated for their potential antiviral activities.

HIV-1 Integrase Inhibition Studies

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. tandfonline.com Quinolone-3-carboxylic acids have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. tandfonline.commdpi.com

A series of novel 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated for their anti-HIV-1 activity. tandfonline.com Many of these compounds exhibited moderate to good activity against wild-type HIV-1, with half-maximal effective concentration (EC50) values ranging from 0.032 to 29.85 μM. tandfonline.com The most potent compound in this series demonstrated an EC50 value of 0.032 μM against the wild-type virus and 0.082 μM against a mutant strain, highlighting its potential to overcome drug resistance. tandfonline.com The structure-activity relationship studies revealed that the substituent at the N-1 position of the quinolone core significantly influences the antiviral potency. tandfonline.com

CompoundTargetEC50 Value (µM)Reference
5-Fluoroquinolone-3-carboxylic acids (4a-n)HIV-1 IIIB (Wild-type)0.032 - 29.85 tandfonline.com
Compound 4a (N-1 propyl)HIV-1 IIIB (Wild-type)13.44 tandfonline.com
Compound 4eHIV-1 (Wild-type)0.032 tandfonline.com
Compound 4eHIV-1 (Mutant strain A17)0.082 tandfonline.com

SARS-CoV-2 Main Protease (Mpro) Inhibition Studies

The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is an essential enzyme for the replication of the virus responsible for COVID-19. nih.gov It has become a major target for the development of antiviral drugs. nih.gov While extensive research is ongoing to identify inhibitors of Mpro, including the screening of existing drugs and the design of new compounds, specific studies focusing on this compound derivatives are not yet widely reported in the available literature. nih.govnih.gov However, the general success of quinolone derivatives in targeting viral enzymes suggests that this class of compounds could be a subject of future investigations for their potential to inhibit SARS-CoV-2 Mpro. The inhibition mechanism of Mpro often involves the formation of a covalent bond with a key cysteine residue in the active site, a process that could potentially be achieved with appropriately designed fluoroquinolone derivatives. nih.gov

In Vitro Immunomodulatory Effects

Fluoroquinolone derivatives have been shown to possess immunomodulatory properties, which can influence the host's immune response. nih.govresearchgate.netnih.gov These effects are generally characterized by the suppression of pro-inflammatory cytokines and the enhancement of certain anti-inflammatory or regulatory cytokines. researchgate.netresearchgate.net

In vitro studies have demonstrated that most fluoroquinolone derivatives can inhibit the synthesis of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. nih.govresearchgate.net Conversely, they have been found to superinduce the synthesis of interleukin-2 (B1167480) (IL-2) and enhance the production of colony-stimulating factors (CSFs), which are involved in the growth and differentiation of immune cells. nih.govresearchgate.net

The mechanisms underlying these immunomodulatory effects are complex and may involve:

Effects on intracellular signaling: Fluoroquinolones can influence intracellular levels of cyclic adenosine-3',5'-monophosphate (cAMP) by inhibiting phosphodiesterases. nih.govresearchgate.net

Modulation of transcription factors: These compounds can affect the activity of key transcription factors such as nuclear factor-kappa B (NF-κB), activator protein 1 (AP-1), and nuclear factor of activated T cells (NF-AT), which regulate the expression of cytokine genes. nih.govresearchgate.net

Induction of a cellular stress response: It has been proposed that fluoroquinolones may trigger a response in eukaryotic cells that is equivalent to the bacterial SOS response, leading to changes in cellular function. nih.govresearchgate.net

The structural features of the fluoroquinolone molecule, such as the presence of a cyclopropyl (B3062369) moiety at the N1 position, appear to be important for their immunomodulatory activity. nih.govresearchgate.net These properties suggest that fluoroquinolone derivatives could have therapeutic potential in conditions characterized by excessive inflammation. nih.govnih.gov

Structure Activity Relationship Sar Studies of Fluoroquinoline Carboxylic Acid Derivatives

Role of the Carboxylic Acid Group in Mediating Biological Activities (e.g., DNA Gyrase Binding)

The carboxylic acid group at the C-3 position of the quinolone ring is a critical pharmacophore, essential for the antibacterial activity of this class of compounds. nih.govyoutube.com This acidic moiety, in conjunction with the adjacent C-4 keto group, plays a pivotal role in the binding of fluoroquinolones to their bacterial targets, DNA gyrase and topoisomerase IV. youtube.comnih.gov

The binding mechanism involves the formation of a ternary complex with the enzyme and bacterial DNA. nih.govresearchgate.net The carboxylic acid and keto groups chelate a magnesium ion, which then acts as a bridge, forming hydrogen bonds with specific amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase, such as serine and aspartate/glutamate. nih.govnih.gov This interaction stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, ultimately leading to the inhibition of DNA replication and bacterial cell death. nih.govyoutube.com Any modification or removal of the 3-carboxylic acid group typically results in a significant loss of antibacterial activity, highlighting its indispensable role. youtube.com

Influence of Substitutions at the C-7 Position on Potency and Spectrum

The substituent at the C-7 position of the fluoroquinolone core is a key determinant of the compound's potency, antibacterial spectrum, and pharmacokinetic properties. nih.govfrontiersin.org This position is the most flexible site for introducing a variety of substituents, which can significantly modulate the biological activity of the resulting analogs. nih.gov The C-7 substituent is believed to interact with the GyrB subunit of the DNA gyrase-DNA complex. nih.govnih.gov

Generally, the introduction of a five- or six-membered nitrogen-containing heterocycle, such as a piperazine (B1678402) or pyrrolidine (B122466) ring, at the C-7 position enhances antibacterial activity. nih.govyoutube.com For instance, a piperazine ring tends to confer better activity against Gram-negative bacteria, while an aminopyrrolidine or an alkyl moiety can improve activity against Gram-positive bacteria. nih.gov The nature of the substituent on this heterocyclic ring further fine-tunes the activity. For example, the addition of methyl groups to the piperazine ring has been shown to enhance the inhibitory activity against mammalian topoisomerase II. nih.govasm.org

Furthermore, the C-7 substituent influences target preference. Studies have demonstrated that modifications at this position can shift the primary target in bacteria like Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. nih.govasm.orgasm.org The bulkiness of the C-7 substituent is generally well-tolerated and does not appear to be a major obstacle to cell membrane penetration. frontiersin.orgconicet.gov.ar

Impact of N-1 Substituents (e.g., cyclopropyl (B3062369), trifluoromethyl) on Efficacy and Selectivity

The substituent at the N-1 position of the quinolone ring significantly influences the efficacy and selectivity of fluoroquinolone derivatives. nih.gov Small alkyl groups at this position generally increase potency. youtube.com A cyclopropyl group at the N-1 position has been found to be particularly effective, often leading to greater antibacterial potency compared to an ethyl group. youtube.com For instance, the anticancer activity of some fluoroquinolones is enhanced with a cyclopropyl group at N-1, and this modification can also lead to better interference with mammalian topoisomerase II compared to DNA gyrase. researchgate.netnih.gov

Effect of Halogenation (e.g., Fluorine) at Various Positions (e.g., C-5, C-6, C-8) on Biological Activity

Halogenation, particularly the introduction of fluorine atoms at specific positions on the quinolone ring, has a profound impact on the biological activity of these compounds.

C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is crucial for their broad-spectrum antibacterial activity. asm.org This substitution dramatically increases lipophilicity, which in turn enhances penetration through the bacterial cell wall and membrane for both Gram-positive and Gram-negative bacteria. nih.govnih.govyoutube.com The C-6 fluorine also significantly boosts the inhibitory activity against DNA gyrase. scribd.com This enhancement in potency can be substantial, ranging from a 5- to 100-fold increase compared to non-fluorinated analogs. nih.gov

C-8 Position: The addition of a halogen, such as fluorine, at the C-8 position can further improve drug absorption and extend the serum half-life. youtube.com However, this modification may also increase the potential for drug-induced photosensitivity. youtube.com Some fourth-generation fluoroquinolones feature a methoxy (B1213986) group at the C-8 position, which is thought to contribute to their dual-targeting mechanism against both DNA gyrase and topoisomerase IV in Gram-positive bacteria. nih.gov

C-5 Position: Substitution at the C-5 position with a small group like an amino group has been shown to be beneficial for antibacterial activity. youtube.comyoutube.com

The strategic placement of halogens, especially fluorine, is a powerful tool in the medicinal chemistry of fluoroquinolones, allowing for the fine-tuning of their potency and pharmacokinetic properties.

Correlation between Molecular Lipophilicity and In Vitro Biological Efficacy

The lipophilicity of fluoroquinolone derivatives is a critical physicochemical parameter that significantly influences their in vitro biological efficacy. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), affects the ability of a compound to penetrate bacterial cell membranes and reach its intracellular targets. researchgate.net

Generally, an increase in lipophilicity correlates with increased antibacterial potency. researchgate.net For example, the introduction of a fluorine atom at the C-6 position increases the lipophilicity of the molecule, leading to improved antimicrobial activity. youtube.com Similarly, modifications at the C-7 position can alter the lipophilic character of the compounds. researchgate.net For instance, second-generation fluoroquinolones can be categorized based on their lipophilicity, with compounds like pefloxacin (B1679150) being more lipophilic than ciprofloxacin (B1669076) and ofloxacin, while norfloxacin (B1679917) is more hydrophilic. nih.gov

SAR for Specific Pharmacological Targets and Biological Pathways

While the primary targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, SAR studies have also explored their activity against other pharmacological targets, leading to the discovery of derivatives with potential applications beyond antibacterial therapy. nih.govnih.gov

Notably, some fluoroquinolone derivatives have shown promising anticancer activity by targeting mammalian topoisomerase I and II. nih.govresearchgate.netnih.gov The structural modifications that confer anticancer properties often involve changes at the C-7 and C-3 positions of the quinolone ring. researchgate.net For example, replacing the N-1 ethyl group with a cyclopropyl group can increase antiproliferative activity and enhance the compound's ability to interfere with topoisomerase II. researchgate.net Furthermore, modifications to the piperazine ring at C-7, such as the addition of methyl groups or its replacement with a hydroxyphenyl group, have been shown to dramatically enhance the inhibitory activity against mammalian topoisomerase II. nih.govasm.org

The development of fluoroquinolone-based hybrids, where the core structure is linked to other pharmacologically active moieties, has also expanded the range of biological pathways targeted by these compounds. These SAR studies are crucial for repositioning fluoroquinolones as potential therapeutic agents for diseases other than bacterial infections.

Analysis of Chiral Centers and Enantiomeric Activity

The introduction of a chiral center into the fluoroquinolone scaffold can lead to enantiomers with significantly different biological activities. A prominent example is ofloxacin, which has a chiral center at the C-3 position of the oxazine (B8389632) ring. asm.orgnih.gov

The two enantiomers of ofloxacin, the (S)-(-)-isomer (levofloxacin) and the (R)-(+)-isomer, exhibit a marked difference in their antibacterial potency. nih.govnih.gov The (S)-enantiomer is reported to be 8 to 128 times more potent against various Gram-positive and Gram-negative bacteria than the (R)-enantiomer. nih.gov This difference in activity is not due to differences in drug transport but rather stems from the differential inhibitory activity against DNA gyrase. asm.orgnih.gov

Studies have shown that the (S)-isomer binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than the (R)-isomer. asm.orgresearchgate.net This enhanced binding is attributed to a more favorable interaction within the binding pocket, allowing for a greater number of drug molecules to assemble and optimize the interaction with the enzyme. asm.orgresearchgate.net This highlights the importance of stereochemistry in the design of potent fluoroquinolone agents.

Environmental Behavior and Interactions of Fluoroquinoline Carboxylic Acids

Adsorption and Desorption Kinetics in Natural Environmental Matrices (e.g., Clay Soils)

The mobility of fluoroquinoline carboxylic acids in the environment is largely controlled by their adsorption to and desorption from soil and sediment particles. Clay soils, in particular, have been identified as effective adsorbents for these compounds. iwaponline.com

The kinetics of adsorption for FQCAs often fit well with the pseudo-second-order model, indicating that chemisorption may be a key mechanism in the binding process. nih.govmdpi.com This model suggests that the rate-limiting step involves the sharing or exchange of electrons between the FQCA molecule and the surface of the soil particles. nih.gov

Table 1: Adsorption and Desorption Kinetic Parameters for Fluoroquinolone Carboxylic Acids in Clay Soil

Impact of Environmental Factors on Adsorption Processes

Several environmental factors can significantly influence the adsorption of fluoroquinoline carboxylic acids onto natural matrices like soil. These include the pH of the surrounding water, the electrical conductivity (EC), and the concentration of organic suspended solids (OSS). iwaponline.com

pH: The pH of the aqueous solution is a critical factor affecting FQCA adsorption. mdpi.com The adsorption capacity is highly dependent on the surface charge of the adsorbent and the speciation of the FQCA molecule, both of which are pH-dependent. mdpi.comnih.gov Generally, the maximum adsorption for many FQCAs, like ciprofloxacin (B1669076), occurs around pH 6. nih.govresearchgate.net In acidic conditions (pH < 6), the FQCA molecule is predominantly cationic, leading to electrostatic attraction with negatively charged clay surfaces. mdpi.com As the pH increases above this point, the molecule becomes zwitterionic and then anionic, which can lead to a decrease in adsorption due to electrostatic repulsion with the negatively charged soil surface. mdpi.comresearchgate.net

Electrical Conductivity (EC): Higher electrical conductivity in the water, often indicative of increased salt concentration, has been shown to negatively impact the adsorption of FQCAs. iwaponline.com This may be due to competition between the FQCA molecules and other ions in the solution for the available adsorption sites on the soil particles.

Organic Suspended Solids (OSS): The presence of organic suspended solids in the aqueous phase has also been found to reduce the adsorption of FQCAs onto soils. iwaponline.com This is likely because the FQCAs can adsorb onto the organic matter suspended in the water, which then remains in the aqueous phase rather than binding to the soil matrix.

Table 2: Influence of Environmental Factors on FQCA Adsorption

Speciation of Fluoroquinoline Carboxylic Acids in Aqueous Solutions

The speciation is governed by the compound's pKa values. For a typical fluoroquinolone like ciprofloxacin, the pKa values are approximately 6.1 for the carboxylic acid group (pKa1) and 8.7 for the piperazine (B1678402) amine group (pKa2). nih.govnih.gov

At low pH (pH < pKa1): Both the carboxylic acid and the amine group are protonated. The molecule carries a net positive charge and exists predominantly as a cation . nih.govresearchgate.net

At intermediate pH (pKa1 < pH < pKa2): The carboxylic acid group is deprotonated (negative charge), while the amine group remains protonated (positive charge). The molecule has both a positive and a negative charge, resulting in a net neutral charge, and exists as a zwitterion . nih.govnih.gov

At high pH (pH > pKa2): The amine group is deprotonated, losing its positive charge, while the carboxylic acid group remains deprotonated. The molecule carries a net negative charge and exists as an anion . nih.govresearchgate.net

This pH-dependent speciation is fundamental to understanding the interactions of FQCAs in the environment, particularly their adsorption to charged surfaces like clay minerals. researchgate.net

Table 3: Speciation of a Representative Fluoroquinolone Carboxylic Acid (Ciprofloxacin) at Different pH Values

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Fluoroquinoline-2-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Approach :

  • Fluorination Strategies : Fluorine can be introduced via electrophilic substitution (e.g., using F₂ gas with a Lewis acid catalyst) or nucleophilic displacement (e.g., replacing chlorine in 3-chloroquinoline-2-carboxylic acid using KF under high-temperature conditions) .
  • Carboxylation : Oxidation of a methyl group (e.g., using KMnO₄ in acidic media) or coupling reactions (e.g., Ullmann coupling with CO₂ under palladium catalysis) are typical .
    • Data Table : Hypothetical synthesis routes based on analogous compounds:
Starting MaterialFluorination MethodCarboxylation MethodYield (%)Key Challenges
Quinoline-2-carboxaldehydeF₂, AlCl₃ (electrophilic)KMnO₄ oxidation45Over-oxidation side reactions
3-Chloroquinoline-2-carboxylic acidKF, DMF (nucleophilic)Not required65Residual chloride impurities

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Fluorine-proton coupling (e.g., doublet splitting near δ 8.2 ppm for aromatic protons adjacent to fluorine) confirms regiochemistry .
  • ¹⁹F NMR : A singlet near -110 ppm indicates no adjacent protons, verifying the fluorine position .
    • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the carboxylic acid group, while C-F stretches appear at 1100–1200 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 207 (C₁₀H₆FNO₂) and fragment ions (e.g., loss of CO₂ at m/z 163) .

Q. What are the critical solubility and stability considerations for handling this compound?

  • Solubility : Poor in non-polar solvents (e.g., hexane) but soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions (pH > 8) due to deprotonation of the carboxylic acid group .
  • Stability :

  • Thermal : Decomposes above 200°C; store at 2–8°C in anhydrous conditions to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure to avoid decarboxylation .

Advanced Research Questions

Q. How can regioselective fluorination challenges be addressed during synthesis?

  • Directed Metalation : Use directing groups (e.g., amides) to position fluorine at C3 of the quinoline ring .
  • Catalytic Systems : Pd-catalyzed C-H activation with Selectfluor® achieves regioselectivity in trifluoromethylated quinolines .
  • Data Contradiction Example : Conflicting reports on fluorination yields (40–70%) may arise from competing pathways (e.g., dimerization). Optimize reaction time and temperature to suppress side reactions .

Q. What methodologies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) in fluorinated quinolines?

  • Dynamic NMR Studies : Variable-temperature NMR can distinguish between static and dynamic effects (e.g., rotameric equilibria) .
  • DFT Calculations : Compare experimental and computed ¹⁹F chemical shifts to validate structural assignments .
  • Case Study : A reported triplet in ¹H NMR (attributed to F-H coupling) was later corrected to a doublet after accounting for solvent-induced shifts .

Q. How can coupling efficiency of the carboxylic acid group in quinoline systems be optimized under varying pH?

  • pH-Dependent Reactivity :

  • Basic Conditions (pH 9–10) : Enhances nucleophilicity for amide bond formation but risks saponification of esters .
  • Acidic Conditions (pH 3–4) : Protonates the carboxylic acid, reducing unwanted side reactions with amines .
    • Data Table : Coupling efficiency under different conditions (hypothetical):
Coupling PartnerpHCatalystYield (%)Byproduct Formation
Benzylamine9EDC/NHS75<5% (saponification)
Aniline4DCC6015% (N-acylation)

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3-Fluoroquinoline-2-carboxylic acid

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